molecular formula C7H10N4O2 B586946 3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid CAS No. 144888-67-5

3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid

Cat. No.: B586946
CAS No.: 144888-67-5
M. Wt: 182.183
InChI Key: AULYYPACHHWSKY-UHFFFAOYSA-N
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Description

3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid is a privileged heterocyclic scaffold of significant interest in medicinal chemistry, particularly in the design and synthesis of potent and selective kinase inhibitors. This fused bicyclic system serves as a crucial central core that can be functionalized at multiple positions to interact with the ATP-binding sites of various kinases. Its primary research value lies in its application for developing therapeutics targeting cancer and central nervous system diseases . The compound's mechanism of action is conferred by its ability to be elaborated into molecules that competitively inhibit kinase activity, thereby disrupting key signal transduction pathways that drive cellular proliferation and survival. As a key synthetic intermediate, it has been utilized in the construction of advanced lead compounds, enabling structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties. Its rigid, three-dimensional structure is highly valued for exploring novel chemical space in drug discovery programs, making it an essential building block for researchers in high-throughput screening and hit-to-lead optimization campaigns . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4O2/c1-4-9-10-6-2-8-5(7(12)13)3-11(4)6/h5,8H,2-3H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AULYYPACHHWSKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1CC(NC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60668160
Record name 3-Methyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60668160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144888-67-5
Record name 3-Methyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60668160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Hydrazine-Mediated Ring Closure

In the first step, 2-chloropyrazine reacts with hydrazine hydrate in ethanol at 60–61°C for 15 hours to form a dihydropyrazine intermediate. This intermediate undergoes pH adjustment (to 6.0) and purification via methylene dichloride/isopropanol extraction, yielding a product with 93.3% HPLC purity.

Critical Parameters:

  • Temperature : Elevated temperatures (60–61°C) accelerate ring closure but risk side reactions.

  • Solvent System : Ethanol balances reactivity and solubility, while methylene dichloride/isopropanol facilitates impurity removal.

The methyl group at position 3 of the triazole ring is introduced via trifluoroacetic anhydride (TFAA) and methanesulfonic acid (MSA)-mediated cyclization. In the cited patent, trifluoroacetic anhydride reacts with the dihydropyrazine intermediate at 50°C, followed by MSA-catalyzed reflux to eliminate trifluoroacetic acid.

Reagent Roles

  • TFAA : Acts as both a cyclizing agent and a solvent.

  • MSA : Catalyzes dehydration and enhances reaction efficiency.

Yield Optimization:

Prolonged reaction times (42–60 hours at 110°C) and sodium acetate-mediated pH adjustment (to 12.0) are critical for achieving 99.1% HPLC purity.

Hydrogenation for Tetrahydro-Pyrazine Saturation

The pyrazine ring is hydrogenated to its tetrahydro form using palladium on carbon (Pd/C) under hydrogen pressure (4 bar). This step reduces aromaticity, enhancing the compound’s stability and bioavailability.

Hydrogenation Conditions

  • Catalyst : 10% Pd/C ensures selective saturation without over-reduction.

  • Pressure : Moderate hydrogen pressure (4 bar) minimizes side reactions.

Post-Hydrogenation Processing:

Filtration and ethanol/HCl recrystallization yield a white crystalline product with 99.3% purity.

The introduction of the carboxylic acid group at position 6 requires oxidation or carboxylation strategies. While direct methods are scarce in the provided sources, analogous pathways from pyrazine chemistry offer insights.

Oxidation of Methyl Substituents

A patent describing 5-methylpyrazine-2-carboxylic acid synthesis employs inorganic oxidizers (e.g., KMnO₄) to convert methyl groups to carboxylic acids. Applied to the target compound, this would involve:

  • Substrate Design : A pyrazine intermediate with a methyl group at position 6.

  • Oxidation : KMnO₄ in acidic or basic conditions at 60–105°C for 1–4 hours.

Challenges:

  • Selectivity : Avoiding over-oxidation of the triazole ring.

  • Purification : Butanone extraction at pH 1.5–4.0 isolates the carboxylic acid.

Comparative Analysis of Synthetic Routes

Step Reagents/Conditions Yield Purity Source
CyclizationHydrazine hydrate, ethanol, 60°C, 15 hrs93.3%93.3%
Methyl IntroductionTFAA, MSA, chlorobenzene, 110°C, 42 hrsN/A99.1%
HydrogenationPd/C, H₂ (4 bar), ethanolN/A99.3%
Carboxylic Acid FormationKMnO₄, H₂SO₄, 60–105°C, 1–4 hrs19%*>95%

*Yield from analogous oxidation in.

Industrial Scalability and Challenges

Cost-Effective Reagents

The use of hydrazine hydrate and TFAA, while effective, raises concerns about cost and safety. Alternative cyclizing agents (e.g., carbonyl diimidazole) may offer greener profiles.

Purification Techniques

  • Solvent Extraction : Methylene dichloride/isopropanol and butanone are pivotal for impurity removal.

  • Crystallization : Ethanol/MTBE mixtures yield high-purity crystals .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound .

Mechanism of Action

The mechanism of action of 3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid
  • Molecular Formula : C₇H₁₀N₄O₂ (calculated based on core structure modifications from and ).
  • Molecular Weight : 182.18 g/mol (estimated from analogous compounds in and ).

Structural Features :
The compound consists of a bicyclic framework: a triazolo[4,3-a]pyrazine core with a methyl group at position 3 and a carboxylic acid substituent at position 4. The pyrazine ring is partially saturated (tetrahydro), enhancing conformational flexibility compared to fully aromatic analogs .

Cyclocondensation of hydrazides with carbonyl intermediates .

Functionalization of preformed triazolo-pyrazine cores using acetic acid or benzyl bromide under reflux conditions .

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Activities
Target Compound 3-Methyl, 6-carboxylic acid C₇H₁₀N₄O₂ 182.18 High polarity, potential solubility issues
3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine 3-CF₃ C₆H₇F₃N₄ 196.15 Enhanced metabolic stability; lipophilic
3-Bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride 3-Br (as HCl salt) C₅H₈BrClN₄ 239.50 Halogenated intermediate for cross-coupling
5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxamide 3-Carboxamide C₆H₉N₅O 167.17 Hydrogen-bonding capacity; moderate solubility
Methyl 4,5,6,7-tetrahydro-4-oxo[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate 3-COOMe, 4-oxo C₇H₈N₄O₃ 196.16 Ester derivative; improved membrane permeability
Key Comparative Insights :

Substituent Effects on Bioactivity: Carboxylic Acid (Target): The polar carboxylic acid group enhances water solubility but may limit blood-brain barrier penetration. This group is ideal for designing hydrophilic drugs targeting extracellular enzymes or receptors . Trifluoromethyl (CF₃): Introduces strong electron-withdrawing effects, improving metabolic stability and binding affinity to hydrophobic pockets in proteins (e.g., antifungal targets like lanosterol-14α-demethylase) . Bromo (Br): Serves as a versatile intermediate for Suzuki-Miyaura cross-coupling reactions, enabling further functionalization .

Synthetic Accessibility :

  • The methyl and trifluoromethyl derivatives are synthesized via direct alkylation or fluorination of the triazolo core .
  • Carboxamide and ester analogs require post-synthetic modifications, such as hydrolysis or condensation with amines/alcohols .

Pharmacological Potential: Antifungal Activity: Trifluoromethyl and bromo derivatives show promise in molecular docking studies against lanosterol-14α-demethylase, a fungal enzyme .

Physicochemical Properties :

  • The carboxylic acid derivative has the highest polarity (logP ~0.5 estimated), whereas the trifluoromethyl and bromo analogs are more lipophilic (logP ~2.1–2.5) .
  • Ester derivatives (e.g., methyl carboxylate) balance solubility and permeability, making them preferred prodrug candidates .

Biological Activity

3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to a class of triazolo-pyrazines which have been studied for various pharmacological effects including anti-cancer, anti-inflammatory, and neuroprotective properties. This article delves into the biological activity of this compound based on available research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C6H10N4O2
  • Molecular Weight : 174.17 g/mol
  • CAS Number : 1260826-85-4

Antitumor Activity

Research has indicated that derivatives of triazolo[4,3-a]pyrazines exhibit significant antitumor properties. A study focused on various derivatives showed that certain compounds demonstrated potent inhibitory effects against cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) with IC50 values indicating their effectiveness:

CompoundA549 IC50 (µM)MCF-7 IC50 (µM)HeLa IC50 (µM)
22i0.83 ± 0.070.15 ± 0.082.85 ± 0.74

The compound 22i , a derivative closely related to this compound, exhibited remarkable activity as a c-Met kinase inhibitor with an IC50 of 48 nM .

The biological activity of triazolo-pyrazines is often attributed to their ability to inhibit specific kinases involved in tumor progression and metastasis. The inhibition of c-Met kinase is particularly noteworthy as it plays a critical role in cancer cell proliferation and survival. Studies utilizing cell cycle assays and apoptosis detection methods have shown that these compounds can induce cell cycle arrest and promote apoptosis in cancer cells .

Neuroprotective Effects

In addition to antitumor properties, some studies have suggested that triazolo-pyrazine derivatives may exhibit neuroprotective effects. These compounds have been investigated for their potential in modulating GABA receptors and other neurotransmitter systems which could be beneficial in treating neurodegenerative diseases .

Case Studies

  • Study on Anticancer Activity :
    • A recent investigation evaluated the anticancer potential of various triazolo-pyrazine derivatives including the target compound. The findings revealed that structural modifications significantly influenced the biological activity and selectivity towards different cancer cell lines.
  • Neuropharmacological Assessment :
    • Another study assessed the neuropharmacological effects of these compounds in animal models. The results indicated potential benefits in cognitive function and memory retention when administered in specific dosages.

Q & A

Q. Key Variables :

  • Temperature : Cyclization at 60–80°C improves regioselectivity .
  • Catalysts : Acidic conditions (e.g., HCl) enhance cyclization efficiency .
  • Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) achieves >95% purity .

Table 1 : Representative Yields Under Different Conditions

PrecursorCyclization AgentTemperature (°C)Yield (%)
Hydrazino-pyrazineTriethyl orthoformate7068
Ethyl ester derivativeNaOH (aqueous)2582

Advanced Research Question: How can spectroscopic and chromatographic techniques resolve structural ambiguities in derivatives of this compound?

Methodological Answer:

  • NMR Analysis :
    • ¹H-NMR : Distinct signals for the triazole proton (δ 8.2–8.5 ppm) and methyl group (δ 2.1–2.3 ppm) confirm regiochemistry .
    • ¹³C-NMR : Carboxylic acid carbonyl appears at δ 170–175 ppm, distinguishing it from ester derivatives (δ 165–168 ppm) .
  • IR Spectroscopy : A strong absorption band at 1680–1700 cm⁻¹ confirms C=O stretching .
  • HPLC-MS : Retention time (e.g., 6.2 min on C18 column) and molecular ion peaks ([M+H]⁺ at m/z 195.1) validate purity .

Data Contradiction Example : Discrepancies in melting points (e.g., 210–215°C vs. 220°C) may arise from polymorphic forms, resolved via X-ray crystallography .

Basic Research Question: What strategies mitigate side reactions during alkylation or functionalization of the triazole ring?

Methodological Answer:

  • Electrophilic Substitution : Use mild alkylating agents (e.g., methyl iodide in DMF at 25°C) to minimize over-alkylation .
  • Protecting Groups : Temporarily protect the carboxylic acid with tert-butyl esters to prevent nucleophilic interference .
  • Solvent Effects : Polar aprotic solvents (e.g., acetonitrile) enhance reaction homogeneity .

Case Study : Alkylation of the triazole nitrogen with ethyl bromoacetate achieved 75% yield when using K₂CO₃ as a base, versus 45% with NaH due to competing hydrolysis .

Advanced Research Question: How does the compound interact with biological targets such as fungal lanosterol-14α-demethylase?

Methodological Answer:

  • Docking Studies : Molecular docking (e.g., AutoDock Vina) predicts binding affinity to the enzyme’s heme-binding pocket, with a calculated ΔG of −8.2 kcal/mol .
  • Key Interactions :
    • Hydrogen bonding between the carboxylic acid and Tyr131 residue.
    • Hydrophobic interactions of the methyl group with Leu121 .
  • In Vitro Validation : Antifungal assays (MIC = 4 µg/mL against Candida albicans) correlate with computational predictions .

Table 2 : Comparative Activity of Derivatives

DerivativeMIC (µg/mL)Binding Affinity (ΔG, kcal/mol)
Parent acid4.0−8.2
Ethyl ester12.5−6.7

Basic Research Question: What are the stability profiles of this compound under varying pH and temperature conditions?

Methodological Answer:

  • pH Stability :
    • Acidic (pH 2) : Carboxylic acid remains intact, but triazole ring protonation occurs .
    • Alkaline (pH 10) : Esterification or decarboxylation observed after 24 hours .
  • Thermal Stability :
    • Decomposition above 200°C (TGA data) correlates with loss of CO₂ .
  • Storage Recommendations : Lyophilized form at −20°C in argon atmosphere prevents oxidation .

Advanced Research Question: How can computational models guide the design of analogs with improved pharmacokinetic properties?

Methodological Answer:

  • ADME Prediction : SwissADME analysis identifies moderate lipophilicity (LogP = 1.8) and high aqueous solubility (LogS = −2.3), suggesting oral bioavailability .
  • QSAR Models : Electron-withdrawing groups (e.g., -CF₃) at position 3 enhance metabolic stability by reducing CYP3A4-mediated oxidation .
  • Optimization Example : Introducing a morpholino group at position 6 increased t₁/₂ from 1.2 to 3.8 hours in rat plasma .

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